molecular formula C20H23ClN2O4S B11172533 2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Cat. No.: B11172533
M. Wt: 422.9 g/mol
InChI Key: QIACQDRTMJGOEH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenoxy group, a methyl group, and a pyrrolidine-1-sulfonyl group attached to a phenyl ring. Its unique chemical properties make it valuable in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. For instance, the synthesis may involve the reaction of 4-chlorophenol with 2-methylpropanoic acid to form the chlorophenoxy intermediate. This intermediate is then reacted with 4-(pyrrolidine-1-sulfonyl)aniline under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research on this compound includes its potential therapeutic effects and its role as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chlorophenoxy)-2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide exhibits unique properties due to the presence of the 4-chlorophenoxy group and the specific arrangement of functional groups. These structural differences contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H23ClN2O4S/c1-20(2,27-17-9-5-15(21)6-10-17)19(24)22-16-7-11-18(12-8-16)28(25,26)23-13-3-4-14-23/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)

InChI Key

QIACQDRTMJGOEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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